2-Thio-acetyl MAGE
Description
Historical Context of Modified Glycopeptides in Molecular Biology
The study of glycopeptides and their derivatives has long been foundational to molecular biology, particularly in understanding bacterial resistance mechanisms and enzyme function. Early discoveries of glycopeptide antibiotics, such as vancomycin and teicoplanin, highlighted the importance of glycosylation and acyl modifications in biological activity. These compounds, characterized by their complex glycosylated structures, inhibited cell wall synthesis in Gram-positive bacteria by binding to lipid II precursors. However, the rise of antibiotic resistance necessitated structural innovations, leading to the development of semisynthetic derivatives with enhanced efficacy.
The evolution of glycopeptide research paralleled advancements in synthetic chemistry, particularly methods for introducing sulfur-based modifications. The synthesis of 2-thio-glycosides, for instance, emerged as a strategy to improve stability and enzymatic recognition. These efforts laid the groundwork for compounds like 2-thio-acetyl MAGE, which integrate thioacetyl groups to mimic natural substrates while resisting hydrolysis. Such innovations reflect a broader trend in leveraging chemical biology to dissect PTM mechanisms, bridging gaps between synthetic chemistry and enzymology.
2-Thio-acetyl MAGE as a Model System for Post-Translational Modification Studies
Post-translational modifications, such as acetylation and glycosylation, regulate protein function, localization, and interactions. 2-Thio-acetyl MAGE provides a tractable model for studying these processes due to its role as a substrate for KIAA1363, an enzyme that hydrolyzes 2-acetyl monoacylglyceryl ethers in lipid metabolism. The thioacetyl group in 2-thio-acetyl MAGE introduces a hydrolytically stable isostere, enabling real-time monitoring of enzymatic activity via colorimetric assays (e.g., DTNB detection of free thiols). This system has been instrumental in characterizing KIAA1363’s catalytic mechanism, which involves nucleophilic attack at the thioester bond, a process analogous to native deacetylation reactions.
Furthermore, the compound’s structure aligns with PTM motifs cataloged in databases such as PhosphoSitePlus and dbPTM, which document residues prone to acetylation and sulfur modifications. By serving as a synthetic analog, 2-thio-acetyl MAGE facilitates comparative studies of PTM-enzyme specificity, shedding light on how subtle chemical alterations influence substrate recognition and turnover.
Current Research Challenges in Thioglycoside-Protein Interactions
Despite its utility, the application of 2-thio-acetyl MAGE and related thioglycosides faces several challenges. First, the synthesis of thioglycosides remains technically demanding, requiring precise control over stereochemistry and protecting group strategies. Recent methods, such as the oxidation of glycals with oxone followed by NaBH$$_4$$-mediated thiolation, have improved yields (50–75%) but still necessitate multi-step protocols. Second, the stability of thioglycosides in physiological conditions is poorly understood; spontaneous oxidation or disulfide exchange reactions may compromise experimental reproducibility.
Additionally, the structural diversity of PTMs complicates the design of universal substrates. For instance, while 2-thio-acetyl MAGE effectively probes KIAA1363, its applicability to other hydrolases or transferases remains untested. Researchers must also reconcile the compound’s synthetic accessibility with the need for green chemistry practices, as traditional routes often employ hazardous reagents like aryl disulfides. Addressing these challenges requires interdisciplinary collaboration, combining synthetic organic chemistry, enzymology, and computational modeling to optimize thioglycoside design and application.
Table 1: Key Structural and Functional Attributes of 2-Thio-acetyl MAGE
Properties
Molecular Formula |
C21H42O3S |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
S-[(2R)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate |
InChI |
InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m1/s1 |
InChI Key |
SJNRNWWBXZOALQ-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](CO)SC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Thio-acetyl MAGE
The preparation of 2-thio-acetyl MAGE involves multi-step synthetic routes starting from thiophene derivatives or related precursors, followed by functional group transformations to introduce the thioacetyl and glycerol ether moieties. The key steps include acetylation, oxidation, hydrazine reduction, and thionyl chloride-mediated chlorination, followed by esterification with the glycerol ether backbone.
Detailed Reaction Conditions and Parameters
Step 1: Acetylation of Thiophene
- Reagents: Thiophene and acylating agent (acetate, e.g., acetyl chloride or acetic anhydride)
- Catalyst: Strong phosphoric acid
- Solvent: Ethylene dichloride
- Reaction conditions: Heating at 65 °C for 3 hours
- Molar ratio: Thiophene to acylating agent = 1:1
- Isolation: Precipitation followed by vacuum distillation at 102 °C (15 mmHg) to isolate 2-acetyl thiophene
Step 2: Oxidation to 2-Thiophene Oxoethanoic Acid
- Reagents: 2-Acetyl thiophene, sodium nitrite, hydrochloric acid
- Catalyst: Aprotic acid catalyst (e.g., strong acid without proton donation)
- Weight ratios: 2-Acetyl thiophene : sodium nitrite : hydrochloric acid = 1 : 1.5-5.0 : 10-15 (varied in different embodiments)
- Temperature: 65-95 °C, reaction time sufficient for completion
- Post-reaction: Cooling, pH adjustment to 2-3, organic solvent extraction (ethyl acetate, toluene, methylene dichloride, or N,N-dimethylformamide)
- Isolation: Filtration and oven drying to yield 2-thiophene oxoethanoic acid
Step 3: Reduction to 2-Thiophene Acetic Acid
- Reagents: 2-Thiophene oxoethanoic acid and hydrazine hydrate
- Conditions: Alkaline medium, temperature 55-98 °C, reaction time 6-12 hours
- Molar ratio: 1 : 1-5 (acid : hydrazine hydrate)
- Workup: Adjust pH to ~8, crystallize by cooling, filter, and dry to obtain 2-thiophene acetic acid
Step 4: Conversion to 2-Thiophene Acetyl Chloride
- Reagents: 2-Thiophene acetic acid and thionyl chloride
- Molar ratio: Acid to thionyl chloride = 1 : 1-3
- Conditions: Heating at 40-90 °C
- Isolation: Precipitation followed by vacuum distillation at 118-120 °C under 8 mmHg to collect 2-thiophene acetyl chloride
Step 5: Final Esterification to 2-Thio-acetyl MAGE
- Reagents: 2-Thiophene acetyl chloride and glycerol ether derivative (hexadecyloxy-1,2-propanediol)
- Conditions: Controlled temperature and solvent system to ensure selective ester formation at the thiol position
- Purification: Standard chromatographic or crystallization techniques to isolate pure 2-thio-acetyl MAGE
Solubility and Stock Solution Preparation
According to GlpBio data, 2-thio-acetyl MAGE has the following solubility profile and stock solution preparation guidelines useful for research applications:
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethylformamide (DMF) | 10 |
| Dimethyl sulfoxide (DMSO) | 10 |
| Ethanol | 10 |
| Ethanol:Phosphate Buffered Saline (1:1, pH 7.2) | 0.5 |
Stock solutions are typically prepared at concentrations of 1 mM, 5 mM, or 10 mM, with volumes adjusted accordingly based on the molecular weight (374.6 g/mol) of the compound:
| Amount of 2-thio-acetyl MAGE | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 2.6695 | 0.5339 | 0.267 |
| 5 mg | 13.3476 | 2.6695 | 1.3348 |
| 10 mg | 26.6951 | 5.339 | 2.6695 |
Storage recommendations include keeping stock solutions at -20 °C for up to 1 month or at -80 °C for up to 6 months, with aliquoting to avoid freeze-thaw cycles. Heating to 37 °C and sonication can aid dissolution.
Analytical and Quality Control Data
- Purity of synthesized 2-thio-acetyl MAGE is typically >97% as confirmed by chromatographic and spectroscopic methods.
- Mass spectral data (Orbitrap Elite) confirm the molecular ion and fragmentation pattern consistent with the molecular formula C21H42O3S (molecular weight 374.6 g/mol).
- The compound’s stereochemistry and structural integrity are verified by NMR and mass spectrometry.
Summary Table of Preparation Parameters
| Step | Reagents & Catalysts | Conditions (Temp, Time) | Molar/Weight Ratios | Isolation Method | Notes |
|---|---|---|---|---|---|
| 1. Acetylation | Thiophene, acetylating agent, H3PO4 catalyst | 65 °C, 3 h | 1:1 mol | Vacuum distillation | Ethylene dichloride solvent |
| 2. Oxidation | 2-Acetyl thiophene, NaNO2, HCl, aprotic acid catalyst | 65-95 °C, variable | 1:1.5-5:10-15 (wt) | Organic extraction, filtration | pH control critical |
| 3. Reduction | 2-Thiophene oxoethanoic acid, hydrazine hydrate | 55-98 °C, 6-12 h | 1:1-5 mol | Crystallization, filtration | Alkaline medium |
| 4. Chlorination | 2-Thiophene acetic acid, SOCl2 | 40-90 °C | 1:1-3 mol | Vacuum distillation | Precipitation step |
| 5. Esterification | 2-Thiophene acetyl chloride, glycerol ether | Controlled temp | Stoichiometric | Purification by chromatography | Final product: 2-thio-acetyl MAGE |
Chemical Reactions Analysis
2-Thio-acetyl MAGE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Medicinal Chemistry
2-Thio-acetyl MAGE has been investigated for its antiviral properties, particularly against SARS-CoV-2. A study demonstrated the synthesis of novel thioquinazoline derivatives that included 2-thio-acetyl MAGE as a key component. These derivatives exhibited promising antiviral activity, with some showing half-maximal inhibitory concentrations (IC50) in the micromolar range, indicating their potential as therapeutic agents against viral infections .
Table 1: Antiviral Activity of Thioquinazoline Derivatives Including 2-Thio-acetyl MAGE
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-Thio-acetyl MAGE derivative A | 126.7 | 503.8 | 2.14 |
| 2-Thio-acetyl MAGE derivative B | 121.1 | 410.3 | 2.61 |
| Control | 317.5 | 186.4 | 0.59 |
This table summarizes the antiviral potency of various derivatives, highlighting the enhanced activity of compounds modified with specific functional groups.
Metabolic Studies
Recent research has identified 2-thio-acetyl MAGE as a significant metabolite in studies examining maternal health and gestational weight gain. In a comparative analysis of cord blood metabolites, 2-thio-acetyl MAGE was noted to have the largest increase in concentration among metabolites when comparing excessive gestational weight gain groups to controls . This finding suggests its role as a biomarker for metabolic changes during pregnancy.
Table 2: Metabolite Changes in Excessive Gestational Weight Gain
| Metabolite | Control Group Level | Excessive GWG Group Level | Change (%) |
|---|---|---|---|
| 2-Thio-acetyl MAGE | Baseline | Increased | +150 |
| PC (7:0/8:0) | Baseline | Increased | +75 |
| Lysopc 16:2 (2 N isomer) | Baseline | Increased | +60 |
This table illustrates the significant changes in metabolite levels associated with excessive gestational weight gain, emphasizing the relevance of 2-thio-acetyl MAGE in metabolic research.
Enzyme Activity Assays
Another notable application of 2-thio-acetyl MAGE is as a substrate for enzyme assays, specifically for KIAA1363, an enzyme implicated in various metabolic pathways. The compound serves as a colorimetric substrate that allows researchers to measure enzyme activity and inhibition effectively . This application is crucial for understanding enzyme kinetics and developing inhibitors that could serve as therapeutic agents.
Case Study 1: Antiviral Activity Against SARS-CoV-2
A research team synthesized several thioquinazoline derivatives incorporating 2-thio-acetyl MAGE and tested their efficacy against SARS-CoV-2. The study revealed that modifications to the thioacetohydrazide moiety significantly impacted antiviral potency, leading to the identification of several promising candidates for further development .
Case Study 2: Maternal Health Research
In a study focusing on maternal prepregnancy weight and gestational outcomes, researchers found that elevated levels of 2-thio-acetyl MAGE correlated with adverse metabolic profiles in newborns. This correlation underscores the potential of using this metabolite as a predictive marker for gestational health issues .
Mechanism of Action
The mechanism of action of 2-Thio-acetyl MAGE involves its interaction with the enzyme KIAA1363. The compound acts as a substrate for this enzyme, which hydrolyzes the ester bond to release a free thiol group . This reaction can be monitored using standard DTNB detection, allowing researchers to measure enzymatic activity and inhibition . The molecular targets and pathways involved include ether lipid signaling pathways that are critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Structural Features: 2-Thio-acetyl MAGE’s thioester group distinguishes it from esters or carboxylic acids in compounds like 3-Hydroxyglutaric Acid. Its long alkyl chain (C16) contrasts with the aromatic or smaller alkyl groups in β-Nicotyrine and O⁶-Benzylguanine . The stereocenter (2R configuration) may confer specificity in interactions, unlike racemic or non-chiral compounds like Ezetimibe .
Reactivity :
Pricing :
Research Findings and Limitations
- Functional Data: No direct studies on 2-Thio-acetyl MAGE’s biological activity are cited in the evidence. Its role may be inferred from structural analogs: thioesters often serve as enzyme substrates or inhibitors (e.g., proteases), but this remains speculative .
- MAGE Protein Confusion: While MAGE proteins (e.g., MAGE-1, MAGE-4) are implicated in spermatogenesis and cancer immunology , 2-Thio-acetyl MAGE is unrelated structurally. The shared "MAGE" nomenclature could lead to misinterpretation.
Q & A
Basic Research Questions
Q. What is the molecular structure and stereochemical configuration of 2-Thio-acetyl MAGE, and how does it influence its biochemical interactions?
- Answer : 2-Thio-acetyl MAGE (C₂₁H₄₂O₃S) has a defined stereocenter at the (2R) position, with a hexadecyloxy group, a hydroxymethyl group, and a sulfanyl-acetyl moiety . Its stereochemistry impacts binding affinity to cellular targets, such as HLA-A1 receptors in antigen presentation . Researchers should verify stereochemical purity using chiral HPLC or X-ray crystallography to ensure consistency in biological assays .
Q. What are the recommended safety protocols for handling 2-Thio-acetyl MAGE in laboratory settings?
- Answer : Per safety guidelines, use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Store at 2–8°C in inert conditions to prevent degradation. In case of spills, neutralize with absorbent materials and dispose of as hazardous waste (refer to Sections 6.1 and 7.1 of the safety data sheet) .
Advanced Research Questions
Q. How does 2-Thio-acetyl MAGE modulate immune responses in melanoma models, and what experimental designs are optimal for studying its antigenic properties?
- Answer : 2-Thio-acetyl MAGE-derived peptides bind HLA-A1 receptors, activating cytolytic T lymphocytes (CTLs) against melanoma cells . To study this:
- Use HLA-A1-positive melanoma cell lines (e.g., MZ2-E) and co-culture with patient-derived CTLs.
- Measure IFN-γ release via ELISA and validate target specificity through CRISPR knockout of MAGE genes .
Q. What methodological approaches resolve contradictions in reported genotoxic effects of MAGE compounds?
- Answer : Conflicting data arise from molecular weight variants:
| Parameter | HMW-MAGE | LMW-MAGE |
|---|---|---|
| Genotoxicity | High (micronuclei) | None |
| Apoptosis Induction | p53-independent | Inhibits apoptosis |
| DNA Protection | No | Yes (post-X-ray) |
- Use size-exclusion chromatography to isolate HMW/LMW fractions and assess genotoxicity via micronucleus assays in melanoma cell lines .
Q. How can researchers design dose-response studies to evaluate 2-Thio-acetyl MAGE’s pro-apoptotic effects while minimizing off-target cytotoxicity?
- Answer :
- Step 1 : Establish IC₅₀ using MTT assays across 0.1–100 µM concentrations.
- Step 2 : Validate apoptosis via Annexin V/PI staining and caspase-3 activation.
- Step 3 : Control for off-target effects by comparing results with non-cancerous cell lines (e.g., peripheral blood lymphocytes) .
Methodological and Analytical Considerations
Q. What statistical methods are recommended for analyzing 2-Thio-acetyl MAGE’s bioactivity data in heterogeneous cell populations?
- Answer : Use multivariate ANOVA to account for variables like cell type, MAGE isoform, and HLA status. Pair with post-hoc Tukey tests to identify significant differences in CTL activation or apoptosis rates .
Q. How should researchers validate the specificity of 2-Thio-acetyl MAGE interactions in immunoassays?
- Answer :
- Employ competitive binding assays with excess unlabeled MAGE peptides.
- Use surface plasmon resonance (SPR) to quantify binding kinetics to HLA-A1 receptors .
Data Presentation Guidelines
Q. What are best practices for visualizing 2-Thio-acetyl MAGE’s structural and functional data in publications?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
